molecular formula C6H8ClN3O2 B13651882 Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate

Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate

Cat. No.: B13651882
M. Wt: 189.60 g/mol
InChI Key: RSSZWPVKHYJGHU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-amino-4-chloropyrazole-5-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of ethyl bromoacetate and hydrazine hydrate as starting materials, followed by chlorination and subsequent amination .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal biochemical processes[4][4].

Comparison with Similar Compounds

  • Ethyl 3-amino-4-pyrazolecarboxylate
  • Ethyl 3-aminopyrazole-4-carboxylate
  • 3-Amino-4-carbethoxypyrazole

Comparison: Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate is unique due to the presence of both amino and chloro substituents on the pyrazole ring. This dual functionality enhances its reactivity and potential for forming diverse derivatives compared to its analogs .

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

ethyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C6H8ClN3O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2,8H2,1H3,(H,9,10)

InChI Key

RSSZWPVKHYJGHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1N)Cl

Origin of Product

United States

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